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Foundational

The Evolving Therapeutic Landscape of 2-(Aminomethyl)-3,3-dimethylbutanoic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract Derivatives of 2-(Aminomethyl)-3,3-dimethylbutanoic acid represent a cornerstone in the management of neurological disorders, most notably epilepsy and neuropathic pain. This in-depth technical guide provides re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of 2-(Aminomethyl)-3,3-dimethylbutanoic acid represent a cornerstone in the management of neurological disorders, most notably epilepsy and neuropathic pain. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core pharmacology, structure-activity relationships (SAR), and therapeutic potential of this important class of molecules. Beyond the well-established clinical utility of gabapentin and pregabalin, this guide delves into the nuanced mechanisms of action, explores the potential for novel derivatives in emerging therapeutic areas, and provides detailed, field-proven experimental protocols for their preclinical evaluation. By synthesizing technical accuracy with practical insights, this document aims to empower the scientific community to innovate and expand the therapeutic applications of 2-(Aminomethyl)-3,3-dimethylbutanoic acid derivatives.

Introduction: From Serendipitous Discovery to Targeted Design

The therapeutic journey of 2-(Aminomethyl)-3,3-dimethylbutanoic acid derivatives began with the synthesis of gabapentin, a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Initially designed to enhance GABAergic transmission, its true mechanism of action was later discovered to be distinct from direct GABA receptor modulation. This serendipitous finding opened a new chapter in neuropharmacology, leading to the development of pregabalin and a deeper understanding of the α2δ subunit of voltage-gated calcium channels as a key therapeutic target.[2][3][4]

This guide will first elucidate the foundational pharmacology of the archetypal gabapentinoids. Subsequently, it will explore the structure-activity relationships that govern their interaction with the α2δ-1 subunit, providing a rational basis for the design of novel analogs. Finally, we will venture into emerging therapeutic applications beyond their current indications and provide a robust toolkit of experimental protocols to facilitate further research and development in this promising chemical space.

Core Mechanism of Action: The Alpha-2-Delta (α2δ) Subunit as the Primary Target

The primary molecular target of gabapentin and its analogs is the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][2][4] These channels are critical for regulating neurotransmitter release at presynaptic terminals. In pathological states such as neuropathic pain and epilepsy, there is an upregulation of the α2δ-1 subunit, leading to increased calcium influx and excessive release of excitatory neurotransmitters like glutamate.[1]

Gabapentinoids bind with high affinity to the α2δ-1 subunit, although they also show some affinity for the α2δ-2 subtype.[1][5] This binding event does not directly block the calcium channel pore but rather modulates the trafficking and function of the channel complex.[1] The interaction is thought to reduce the insertion of VGCCs into the presynaptic membrane, thereby decreasing the density of functional channels and attenuating the excessive neurotransmitter release that underlies neuronal hyperexcitability.[1]

It is crucial to note that despite their structural similarity to GABA, gabapentinoids do not bind to GABA receptors (GABA-A or GABA-B) and do not significantly affect GABA synthesis or uptake at therapeutic concentrations.[4]

GABAPENTINOID_MECHANISM cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABAPENTINOID Gabapentinoid a2d1 α2δ-1 Subunit GABAPENTINOID->a2d1 Binds to VGCC Voltage-Gated Calcium Channel a2d1->VGCC Modulates Trafficking Ca_ion Ca²⁺ VGCC->Ca_ion Reduced Influx Vesicle Synaptic Vesicle (Glutamate) Ca_ion->Vesicle Triggers Fusion Glutamate_release Reduced Glutamate Release Vesicle->Glutamate_release Leads to Postsynaptic_receptor Postsynaptic Receptors Glutamate_release->Postsynaptic_receptor Reduced Activation

Caption: Signaling pathway of gabapentinoids.

Structure-Activity Relationships (SAR): Guiding the Design of Novel Derivatives

The development of potent and selective α2δ-1 ligands is guided by a nuanced understanding of the structure-activity relationships within the 2-(Aminomethyl)-3,3-dimethylbutanoic acid scaffold. Key structural features influence both binding affinity to the α2δ-1 subunit and interaction with the system L neutral amino acid transporter, which can affect the pharmacokinetic profile of the compounds.[2]

Key SAR Insights:

  • The Carboxylic Acid and Amine Groups: The presence of both a carboxylic acid and a primary amine group is critical for activity. These groups are believed to mimic the endogenous amino acid substrates of the system L transporter and are essential for interaction with the α2δ-1 binding site.

  • The 3,3-Dimethylbutanoic Acid Moiety: The bulky tert-butyl group at the 3-position of the butanoic acid chain is a key feature for high-affinity binding. Modifications to this group can significantly impact potency.

  • Stereochemistry: The stereochemistry at the chiral center (C2) is crucial. For instance, (S)-pregabalin is the active enantiomer, demonstrating significantly higher affinity for the α2δ-1 subunit than its (R)-enantiomer.

  • Cyclic Analogs: The synthesis and evaluation of cyclic analogs, such as those incorporating a cyclohexyl ring, have demonstrated that constraining the conformation of the molecule can lead to potent α2δ-1 ligands.[6]

Compoundα2δ-1 Binding Affinity (Ki, nM)Analgesic Efficacy (ED50, mg/kg)Anticonvulsant Efficacy (ED50, mg/kg)
Gabapentin~5960 (CCI model, rat)22.9 (MES test, rat)
Pregabalin~30-6030 (CCI model, rat)10-20 (MES test, mouse)
Mirogabalin~15Lower doses than pregabalinData not readily available
NVA1309~273 µM (KD)Under investigationUnder investigation

Note: Data is compiled from various preclinical studies and may not be directly comparable due to different experimental conditions.[1][7][8]

Therapeutic Potential Beyond Epilepsy and Neuropathic Pain

While the primary clinical applications of 2-(Aminomethyl)-3,3-dimethylbutanoic acid derivatives are in epilepsy and neuropathic pain, preclinical and early clinical evidence suggests a broader therapeutic potential.

  • Anxiety Disorders: The anxiolytic properties of gabapentinoids have been demonstrated in animal models, and pregabalin is approved for the treatment of generalized anxiety disorder in some regions.[9]

  • Fibromyalgia: Pregabalin is also approved for the management of fibromyalgia, a chronic pain disorder.[10]

  • Neurodegenerative Diseases: Emerging research suggests a potential role for gabapentin in mitigating the neurotoxic effects of amyloid-beta in models of Alzheimer's disease.[11] Preliminary clinical investigations have also explored its use in managing behavioral alterations in dementia.[12]

  • Cancer: While direct anticancer activity of the gabapentinoid scaffold is not well-established, derivatives of aminobutanoic acid are being investigated as potential anticancer agents. For example, some analogs have shown pro-apoptotic activity in breast cancer cell lines.[13] Furthermore, the synthesis of novel aminobenzothiazole and phospha-γ-lactone derivatives has demonstrated promising anticancer activities, suggesting that the aminobutanoic acid backbone can be a versatile scaffold for developing therapies against various cancers.[14][15]

  • Enzyme Inhibition: The aminobutanoic acid scaffold can also be adapted to design enzyme inhibitors. Research into novel derivatives has explored their potential to inhibit enzymes such as protein kinase CK2 and others implicated in various diseases.[16][17][18][19]

Experimental Protocols for Preclinical Evaluation

The following section provides detailed, step-by-step methodologies for key in vitro and in vivo assays crucial for the preclinical assessment of novel 2-(Aminomethyl)-3,3-dimethylbutanoic acid derivatives.

In Vitro Assay: Radioligand Binding for α2δ-1 Subunit Affinity

This protocol describes a filtration binding assay to determine the binding affinity (Ki) of a test compound for the α2δ-1 subunit.[10][20][21][22][23]

Materials:

  • Membrane preparation from cells expressing the α2δ-1 subunit or from animal brain tissue.

  • Radioligand (e.g., [³H]-gabapentin or [³H]-pregabalin).

  • Test compound and a known high-affinity ligand (for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • FilterMate™ harvester or similar vacuum filtration apparatus.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize the cell pellet or tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in a buffer containing a cryoprotectant and store at -80°C. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).

    • 50 µL of the test compound at various concentrations or buffer (for total binding) or a high concentration of a known ligand (for non-specific binding).

    • 50 µL of the radioligand solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (α2δ-1 expressing) Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Gabapentin) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Experimental workflow for a radioligand binding assay.

In Vivo Assay: Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[2][3][9][24][25]

Materials:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g).

  • Electroconvulsometer with corneal electrodes.

  • 0.9% saline solution.

  • Test compound, vehicle control, and a positive control (e.g., phenytoin).

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least 48 hours. Randomly assign animals to different treatment groups (vehicle, positive control, and various doses of the test compound), with at least 6-8 animals per group.

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral). The time between administration and the electroshock should be based on the pharmacokinetic profile of the compound (typically 30-60 minutes).

  • Electroshock Induction: At the predetermined time, apply a drop of saline to the corneal electrodes and place them on the corneas of the animal. Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).

  • Observation: Immediately after the stimulus, observe the animal for the characteristic tonic hindlimb extension. The absence of this phase is considered protection.

  • Data Analysis: Record the number of protected animals in each group. Calculate the percentage of protection for each dose. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

MES_Test_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization & Grouping Compound_Admin Compound Administration (Vehicle, Positive Control, Test Compound) Animal_Acclimatization->Compound_Admin Electroshock Corneal Electroshock (Suprathreshold Stimulus) Compound_Admin->Electroshock Observation Observation of Tonic Hindlimb Extension Electroshock->Observation Protection_Calc Calculate % Protection Observation->Protection_Calc ED50_Calc Determine ED50 (Probit Analysis) Protection_Calc->ED50_Calc

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Future Directions and Conclusion

The therapeutic potential of 2-(Aminomethyl)-3,3-dimethylbutanoic acid derivatives is far from exhausted. Future research should focus on several key areas:

  • Design of Subtype-Selective Ligands: Developing ligands with selectivity for different α2δ subunits (α2δ-1, α2δ-2, etc.) could lead to therapies with improved efficacy and reduced side effect profiles.

  • Exploration of Novel Therapeutic Targets: While the α2δ subunit is the primary target, further investigation into other potential mechanisms of action could unveil new therapeutic opportunities.

  • Prodrug Strategies: The development of prodrugs of existing and novel derivatives can improve their pharmacokinetic properties, such as oral bioavailability and brain penetration.[26]

  • Combination Therapies: Investigating the synergistic effects of these derivatives with other therapeutic agents could lead to more effective treatment regimens for complex diseases.

References

  • Bryans, J. S., & Wustrow, D. J. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of medicinal chemistry, 48(1), 19-43.
  • Luszczki, J. J. (2009). Acute seizure tests used in epilepsy research: step-by-step protocol of the maximal electroshock seizure (MES) test, the maximal electroshock seizure threshold (MEST) test, and the pentylenetetrazole (PTZ)-induced seizure test in rodents. In Epilepsy Methods (pp. 443-458). Humana Press.
  • Black, S. W., & Farquharson, S. (2007). Pharmacological comparison of anticonvulsant drugs in animal models of persistent pain and anxiety. European journal of pharmacology, 567(3), 227-234.
  • Bauer, C. S., Nieto-Rostro, M., & Dolphin, A. C. (2010). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. Pharmacological reviews, 62(3), 565-574.
  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved February 12, 2026, from [Link]

  • Swarup, A., Agarwal, R., Malhotra, S., & Dube, A. S. (2016). A comparative study of efficacy of gabapentin in inflammation induced neuropathic animal pain models with conventional analgesic diclofenac. International Journal of Research in Medical Sciences, 4(5), 1594-1598.
  • Swarup, A., Agarwal, R., Malhotra, S., & Dube, A. S. (2016). View of A comparative study of efficacy of gabapentin in inflammation induced neuropathic animal pain models with conventional analgesic diclofenac. International Journal of Research in Medical Sciences, 4(5).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 12, 2026, from [Link]

  • Marais, E., Klugbauer, N., & Hofmann, F. (2001). Calcium channel α2/δ subunits—structure and gabapentin binding. Molecular pharmacology, 59(5), 1243-1248.
  • Bryans, J. S., Davies, N., Gee, N. S., Dissanayake, V. U., & Ratcliffe, G. S. (1998). Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents. Journal of medicinal chemistry, 41(10), 1838-1845.
  • Swarup, A., Agarwal, R., Malhotra, S., & Dube, A. S. (2016). A comparative study of efficacy of gabapentin in inflammation induced neuropathic animal pain models with conventional analgesic diclofenac. International Journal of Research in Medical Sciences, 4(5), 1594-1598.
  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-8.
  • Chang, C. K., & Chen, Y. C. (2012). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. Bioorganic & medicinal chemistry letters, 22(1), 143-147.
  • Rascón-Pérez, M., Zazueta-Armenta, A., & Ocampo-Cervantes, A. (2025).
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429.
  • Thibault, G. (2000). Radioligand Binding Assay. In Methods in Molecular Biology (pp. 305-312). Humana Press.
  • Guzman-Martinez, L., Farias, G. A., & Maccioni, R. B. (2018). Gabapentin inhibits multiple steps in the amyloid beta toxicity cascade. Current Alzheimer research, 15(14), 1348-1358.
  • Houghton, A. K., & Forrest, A. (2012). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Frontiers in pharmacology, 3, 118.
  • Bylund, D. B. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(5 Pt 1), L421–L429.
  • Vinik, A. I., & Casellini, C. M. (2024). Determinants of interactions of a novel next-generation gabapentinoid NVA1309 and mirogabalin with the Cavα2δ-1 subunit. Molecular Pain, 20, 17448069241267921.
  • Kucuk, M., & Kandemirli, F. (2013). Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. Bioorganic & medicinal chemistry letters, 23(13), 3976-3978.
  • Al-Obaid, A. M., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2024).
  • Balam, S. K., Harinath, J. S., Krishnammagari, S. K., Gajjala, R. R., Polireddy, K., Baki, V. B., ... & Reddy, C. S. (2020). Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones. ACS omega, 5(26), 16035-16047.
  • Sbardella, G. (2020). Recent Trends in Enzyme Inhibition and Activation in Drug Design. Molecules, 25(24), 6031.
  • Khan, I., & Ali, S. (2023).
  • Al-Suhaimi, E. A., & Al-Salahi, R. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 27(19), 6542.
  • Golub, A. G., Bdzhola, V. G., & Kukharenko, O. P. (2014). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Bioorganic & medicinal chemistry, 22(21), 6061-6070.
  • MacDougall, G., & Schapira, A. H. (2022). The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models. Cells, 11(19), 3042.
  • Wang, Y., Zhang, Y., & Li, J. (2024). Design and Synthesis of 2‐Aminopyrazolpyrimidopyridone Derivatives as RET and RET Kinase Inhibitors. Chemistry–An Asian Journal, e202400871.
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Sources

Exploratory

literature review on 2-(Aminomethyl)-3,3-dimethylbutanoic acid synthesis

This technical guide details the synthesis, structural considerations, and experimental protocols for 2-(Aminomethyl)-3,3-dimethylbutanoic acid . A Strategic Approach to Sterically Hindered -Amino Acids Document ID: TG-A...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, structural considerations, and experimental protocols for 2-(Aminomethyl)-3,3-dimethylbutanoic acid .

A Strategic Approach to Sterically Hindered -Amino Acids

Document ID: TG-AMDB-2026 Classification: Organic Synthesis / Medicinal Chemistry / Gabapentinoids Target Molecule: 2-(Aminomethyl)-3,3-dimethylbutanoic acid (CAS: 185256-61-5)

Part 1: Executive Summary & Structural Logic

The Molecule

2-(Aminomethyl)-3,3-dimethylbutanoic acid is a highly specialized


-amino acid . It serves as a critical pharmacophore in the development of 

calcium channel ligands (Gabapentinoids).

Structurally, it is defined by a tert-butyl group at the


-position relative to the carboxyl group, but the nomenclature "3,3-dimethylbutanoic" assigns the tert-butyl carbons to the main chain.
  • IUPAC Name: 2-(Aminomethyl)-3,3-dimethylbutanoic acid[1][2][3]

  • Functional Class:

    
    -Amino Acid (specifically 
    
    
    
    -substituted
    
    
    -amino acid).
  • Key Challenge: The steric bulk of the tert-butyl group at C3 creates significant hindrance for C2 functionalization, making standard alkylation protocols ineffective.

Structural Disambiguation (Crucial)

Researchers often confuse this molecule with its


-amino acid isomer (the direct tert-butyl analog of Pregabalin). It is vital to distinguish between the two before selecting a synthetic route.
  • Target Molecule (

    
    -Isomer): 
    
    
    
    • Synthesis Strategy: Mannich-type enolate alkylation or Arndt-Eistert homologation.

  • Pregabalin Analog (

    
    -Isomer): 
    
    
    
    • Synthesis Strategy: Knoevenagel condensation / Glutaric anhydride opening.

This guide focuses exclusively on the


-Isomer (Target Molecule). 

StructuralComparison cluster_0 Target Molecule (Beta-Amino Acid) cluster_1 Common Confusion (Gamma-Amino Acid) Target 2-(Aminomethyl)-3,3- dimethylbutanoic acid (Sterically Congested Alpha-Carbon) Analog 3-(Aminomethyl)-4,4- dimethylpentanoic acid (Pregabalin Analog) Target->Analog Constitutional Isomers

Figure 1: Structural distinction between the target


-amino acid and the Pregabalin 

-analog.

Part 2: Synthetic Strategy & Retrosynthesis

The synthesis of


-substituted 

-amino acids with bulky side chains requires bypassing direct

alkylation limitations. The most robust pathway involves the Alkylation of Enolates with Electrophilic Aminomethyl Equivalents .
Retrosynthetic Analysis
  • Disconnection: The C(

    
    )-C(
    
    
    
    ) bond (connecting the backbone to the aminomethyl group).
  • Synthons: An enolate of tert-butylacetic acid (nucleophile) and a formaldehyde iminium equivalent (electrophile).

  • Equivalent: Since direct Mannich reactions with ammonia are difficult to control (polyalkylation), we utilize N-(Bromomethyl)phthalimide as a protected, crystalline aminomethylating agent.

The Pathway

Precursor: Ethyl 3,3-dimethylbutanoate (Ethyl tert-butylacetate). Key Reaction: Enolate alkylation with N-(bromomethyl)phthalimide. Deprotection: Hydrazinolysis.

Retrosynthesis Final Target: 2-(Aminomethyl)-3,3- dimethylbutanoic acid Intermediate Phthalimide-Protected Intermediate Final->Intermediate Hydrazinolysis (Deprotection) Precursors Ethyl 3,3-dimethylbutanoate + N-(Bromomethyl)phthalimide Intermediate->Precursors Enolate Alkylation (LDA, -78°C)

Figure 2: Retrosynthetic logic flow utilizing the Gabriel amine synthesis modification.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(phthalimidomethyl)-3,3-dimethylbutanoate

This step constructs the carbon skeleton while keeping the nitrogen protected.

Reagents & Stoichiometry:

Component Equiv. Role
Ethyl 3,3-dimethylbutanoate 1.0 Substrate (Nucleophile)
Lithium Diisopropylamide (LDA) 1.1 Non-nucleophilic Base
N-(Bromomethyl)phthalimide 1.05 Electrophile
THF (Anhydrous) Solvent Reaction Medium

| DMPU (Optional) | 2.0 | Co-solvent for enolate stability |

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried 3-neck flask with anhydrous THF under Argon.

    • Cool to -78°C using a dry ice/acetone bath.

    • Add LDA (2.0 M in THF/heptane) dropwise.

    • Slowly add Ethyl 3,3-dimethylbutanoate (diluted in THF) over 30 minutes. The bulky tert-butyl group does not inhibit enolization at the

      
      -position, but it prevents self-condensation (Claisen).
      
    • Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Alkylation:

    • Dissolve N-(Bromomethyl)phthalimide in THF (warm slightly if necessary to dissolve).

    • Add the electrophile solution dropwise to the cold enolate.

    • Critical Mechanistic Note: The reaction relies on the high reactivity of the

      
      -haloamine derivative. Despite the steric bulk of the tert-butyl group, the methylene of the phthalimide is accessible.
      
    • Allow the mixture to warm slowly to room temperature over 12 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x).[4]

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (Silica, 10-20% EtOAc/Hexane).

Protocol B: Deprotection to 2-(Aminomethyl)-3,3-dimethylbutanoic Acid

The final step reveals the primary amine and hydrolyzes the ester.

Reagents:

  • Hydrazine monohydrate (

    
    )
    
  • Ethanol (Solvent)[5]

  • 6N Hydrochloric Acid (HCl)

Methodology:

  • Gabriel Deprotection:

    • Dissolve the phthalimide intermediate in Ethanol.

    • Add Hydrazine monohydrate (3.0 equiv).

    • Reflux for 4–6 hours. A white precipitate (phthalhydrazide) will form.

  • Ester Hydrolysis (Concomitant or Sequential):

    • Note: Hydrazine may not fully cleave the sterically hindered tert-butyl-adjacent ethyl ester.

    • Cool the reaction and filter off the phthalhydrazide.

    • Concentrate the filtrate.[5]

    • Resuspend the residue in 6N HCl and reflux for 12 hours. This ensures both the removal of any residual phthalimide and the hydrolysis of the ethyl ester to the free acid.

  • Isolation:

    • Concentrate the acidic solution to dryness.

    • The product is obtained as the Hydrochloride salt.

    • Desalting: Pass through an Ion-Exchange Resin (Dowex 50W, elute with

      
      ) to obtain the zwitterionic free amino acid.
      
    • Recrystallization: Isopropanol/Water.

Part 4: Analytical Validation

To ensure the protocol yielded the correct isomer (and not a rearranged product), verify the following spectral markers:

TechniqueExpected SignalInterpretation
1H NMR

0.95-1.05 (s, 9H)
tert-Butyl group . Sharp singlet.
1H NMR

2.4-2.6 (m, 1H)
Methine proton (

-H)
. Coupled to the CH2 of the amine.
1H NMR

3.1-3.4 (m, 2H)
Aminomethyl protons . Diastereotopic splitting may be visible.
13C NMR

~30-35 ppm
Quaternary Carbon . Characteristic of the tert-butyl attachment.
MS (ESI)

146

Molecular ion verification.

Part 5: Safety & Handling

  • Lithium Diisopropylamide (LDA): Pyrophoric. Handle exclusively under inert atmosphere (Argon/Nitrogen).

  • Hydrazine: Potent carcinogen and highly toxic. Use in a fume hood with double-gloving.

  • Gabapentinoids: While this specific intermediate is not a controlled substance, its analogs have CNS activity. Handle as a potentially bioactive compound.

References

  • Sigma-Aldrich. Product Specification: 2-(aminomethyl)-3,3-dimethylbutanoic acid (CAS 185256-61-5).

  • ChemicalBook. Compound Entry: 2-(Aminomethyl)-3,3-dimethylbutanoic acid.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11467979 (Related Isomer).

  • Seebach, D., et al.
  • Pfizer Inc.Patent US 6103932 A: Synthesis of alpha-amino acids and derivatives. (Describes general routes for hindered amino acids).

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 2-(Aminomethyl)-3,3-dimethylbutanoic acid

[1] -Amino Acids Molecule: 2-(Aminomethyl)-3,3-dimethylbutanoic acid (also known as -tert-Leucine or -aminomethyl-tert-butylacetic acid).[1] CAS: 185256-61-5[1][2][3] Executive Summary This application note details the e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-Amino Acids
Molecule:  2-(Aminomethyl)-3,3-dimethylbutanoic acid (also known as 

-tert-Leucine or

-aminomethyl-tert-butylacetic acid).[1] CAS: 185256-61-5[1][2][3]

Executive Summary

This application note details the enantioselective synthesis of 2-(aminomethyl)-3,3-dimethylbutanoic acid , a critical


-amino acid building block.[1] 

-Amino acids are essential components in the design of peptidomimetics (foldamers) due to their resistance to proteolytic degradation and ability to form stable secondary structures (helices/sheets).[1]

The target molecule features a bulky tert-butyl side chain at the


-position relative to the carboxyl group.[1] This steric congestion presents a significant synthetic challenge, often hindering standard alkylation or hydrogenation protocols. We present two validated protocols:
  • Protocol A (Modern): Organocatalytic Asymmetric Aminomethylation (Si-ACDC). A high-efficiency, atom-economic route yielding unprotected amino acids.[1]

  • Protocol B (Robust): Chiral Auxiliary-Mediated Mannich Reaction. A scalable, classical approach using Evans oxazolidinone technology.

Chemical Structure & Retrosynthetic Analysis[1]

Target Molecule:

  • IUPAC: 2-(Aminomethyl)-3,3-dimethylbutanoic acid[1][2]

  • Structure:

    
    [1]
    
  • Class:

    
    -Amino Acid (Side chain at 
    
    
    
    -position).[1]

The retrosynthetic strategy focuses on the construction of the C2–C3 bond (Mannich approach) or the C2–N bond formation via electrophilic amination.

Retrosynthesis Target 2-(Aminomethyl)-3,3-dimethylbutanoic acid (Target) SKA Bis-silyl Ketene Acetal (from t-Butylacetic acid) Target->SKA Path A: Si-ACDC (Disconnection: C-C) AmineSource Silylated Aminomethyl Ether (Electrophile) Target->AmineSource Path A EvansEnolate Titanium Enolate (Evans Auxiliary) Target->EvansEnolate Path B: Aux-Mannich (Disconnection: C-C) MannichReagent Benzyl N-(acetoxymethyl)carbamate (Cbz-NH-CH2-OAc) Target->MannichReagent Path B

Figure 1: Retrosynthetic disconnection showing the Organocatalytic (Path A) and Chiral Auxiliary (Path B) routes.

Protocol A: Organocatalytic Asymmetric Aminomethylation

Methodology: Silylium-based Asymmetric Counteranion-Directed Catalysis (Si-ACDC).[1][4][5] Reference: List, B. et al. J. Am. Chem. Soc.2021 , 143, 3312–3317.[4]

This state-of-the-art protocol allows for the direct synthesis of the unprotected


-amino acid in a single pot from the corresponding carboxylic acid derivative, avoiding tedious protection/deprotection steps.[1]
Materials
  • Substrate: 3,3-Dimethylbutanoic acid (tert-butylacetic acid).[1]

  • Reagent:

    
    -Bis(trimethylsilyl)methoxymethylamine (
    
    
    
    ).[1]
  • Catalyst: Confined Imidodiphosphorimidate (IDPi) (e.g., Catalyst 3h from Ref 1, optimized for steric bulk).

  • Silylating Agent:

    
    -Trimethylsilyl-N-methyltrifluoroacetamide (MSTFA) or HMDS.[1]
    
  • Solvent: Cyclohexane or Toluene (anhydrous).

Step-by-Step Procedure
  • Preparation of Bis-Silyl Ketene Acetal (SKA):

    • In a flame-dried Schlenk flask, dissolve 3,3-dimethylbutanoic acid (1.0 equiv) in anhydrous THF.

    • Add LiHMDS (2.2 equiv) at -78°C to generate the dianion.[1]

    • Quench with TMSCl (2.5 equiv) and warm to room temperature.

    • Remove solvent and distill the crude residue to isolate the bis-silyl ketene acetal (

      
      ).[1] Note: High purity of SKA is critical for high ee.
      
  • Catalytic Aminomethylation:

    • Charge a reaction vial with the IDPi catalyst (1–5 mol%).

    • Add the prepared SKA (1.0 equiv) and the solvent (Cyclohexane, 0.1 M).

    • Add

      
      -bis(trimethylsilyl)methoxymethylamine (1.2 equiv).
      
    • Stir the mixture at ambient temperature (20–25°C) for 12–24 hours.

    • Mechanism:[1][5][6][7][8] The catalyst generates a highly reactive, chiral silylium-ion pair with the aminomethylating reagent, which undergoes face-selective addition to the SKA.[1]

  • Workup & Purification:

    • Quench the reaction with aqueous HCl (1 M) to hydrolyze the silyl esters and silyl amines.

    • Wash the aqueous layer with Ether/DCM to remove the catalyst (catalyst can be recovered).

    • Neutralize the aqueous layer to pH ~6 (isoelectric point) and lyophilize or crystallize (EtOH/Water) to obtain the target amino acid.

    • Yield: Typically >80%.[1][9]

    • Enantiomeric Ratio (er): Typically >96:4.

Protocol B: Chiral Auxiliary-Mediated Mannich Reaction

Methodology: Titanium-Mediated Mannich Reaction of Evans Enolates.[1] Reference: Arvanitis, E. et al. J. Chem. Soc., Perkin Trans.[8] 11998 , 521–528.

This protocol is recommended for scale-up (>100 g) where catalyst cost (Protocol A) might be prohibitive, or if specific N-protection (Cbz) is desired in the final product.

Materials
  • Substrate: 3,3-Dimethylbutanoic acid.[1][2][3][10][11]

  • Auxiliary: (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary).[1]

  • Electrophile: Benzyl

    
    -(acetoxymethyl)carbamate (
    
    
    
    ).[1]
  • Reagents:

    
    , DIPEA (Diisopropylethylamine), 
    
    
    
    or
    
    
    .
Step-by-Step Procedure

Step 1: Acylation of the Auxiliary

  • Convert 3,3-dimethylbutanoic acid to its acid chloride using oxalyl chloride/DMF(cat).

  • React with lithiated (S)-4-benzyl-2-oxazolidinone (n-BuLi, THF, -78°C).

  • Isolate the imide: (S)-3-(3,3-dimethylbutanoyl)-4-benzyl-2-oxazolidinone .[1]

Step 2: Asymmetric Mannich Reaction

  • Dissolve the imide (1.0 equiv) in anhydrous DCM at 0°C.

  • Add

    
     (1.1 equiv) dropwise to form the titanium enolate (Wait 5-10 min).[1]
    
  • Add DIPEA (1.2 equiv) to buffer the solution.

  • Add the pre-formed Mannich reagent: Benzyl N-(acetoxymethyl)carbamate (1.2 equiv).[1]

    • Note: The

      
       acts as a Lewis acid to generate the 
      
      
      
      -acyliminiun ion in situ from the acetoxymethyl carbamate.[1]
  • Stir at 0°C for 1–4 hours.

  • Quench with saturated

    
    . Extract with DCM.[1][12]
    
  • Purify by flash chromatography.[1]

    • Product:

      
      -substituted imide with a 
      
      
      
      group at the C2 position.[1]

Step 3: Cleavage of Auxiliary

  • Dissolve the Mannich adduct in THF/Water (4:1).

  • Add

    
     (2.0 equiv) and 
    
    
    
    (30%, 4 equiv) at 0°C (Hydroperoxide hydrolysis is selective for the imide over the carbamate).
  • Stir for 1 hour. Quench with

    
    .[1]
    
  • Acidify and extract the free acid: 2-(Benzyloxycarbonylaminomethyl)-3,3-dimethylbutanoic acid .

Step 4: Final Deprotection

  • Dissolve the Cbz-protected amino acid in MeOH.[1]

  • Add Pd/C (10% wt) and stir under

    
     atmosphere (1 atm) for 4 hours.
    
  • Filter and concentrate to yield 2-(Aminomethyl)-3,3-dimethylbutanoic acid .[1]

Workflow cluster_A Protocol A: Organocatalysis cluster_B Protocol B: Chiral Auxiliary Start 3,3-Dimethylbutanoic Acid StepA1 Silylation (Bis-silyl Ketene Acetal) Start->StepA1 StepB1 Acylation (Evans Auxiliary) Start->StepB1 StepA2 IDPi Catalysis (+ MeO-CH2-N(TMS)2) StepA1->StepA2 StepA3 Acid Hydrolysis StepA2->StepA3 End 2-(Aminomethyl)-3,3-dimethylbutanoic acid StepA3->End StepB2 Ti-Enolate Mannich (+ Cbz-NH-CH2-OAc) StepB1->StepB2 StepB3 Hydrolysis (LiOH/H2O2) StepB2->StepB3 StepB4 Hydrogenolysis (Pd/C) StepB3->StepB4 StepB4->End

Figure 2: Workflow comparison of the two synthetic protocols.

Analytical Validation

To ensure the integrity of the synthesis, the following analytical parameters must be verified.

ParameterMethodSpecification
Identity 1H NMR (400 MHz, D2O/DCl)

1.05 (s, 9H, tBu), 2.65 (m, 1H, CH-COOH), 3.20-3.40 (m, 2H, CH2-N).
Enantiomeric Excess Chiral HPLC> 98% ee (after recrystallization).
HPLC Method ColumnChiralpak ZWIX(+) or Crownpak CR(+) (Amino acid specific).
Mobile Phase MeOH/Acetonitrile50 mM Formic acid/Diethylamine buffer.[1]
Detection CAD / ELSDUV detection is weak (no chromophore); use Charged Aerosol Detector or derivatize (FDAA/Marfey's).

Note on Derivatization: Due to the lack of a UV chromophore in the target molecule, derivatization with FDAA (Marfey's reagent) or OPA (o-Phthalaldehyde) is recommended for accurate chiral HPLC analysis if ELSD/CAD is unavailable.

References

  • List, B. et al. "Catalytic Asymmetric Synthesis of Unprotected

    
    -Amino Acids."[1] Journal of the American Chemical Society, 2021 , 143(9), 3312–3317.[4] Link
    
  • Arvanitis, E. et al. "Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (

    
    -alanine) derivatives which are 
    
    
    
    -analogues of aromatic amino acids."[1][8] Journal of the Chemical Society, Perkin Transactions 1, 1998 , 521–528. Link
  • Seebach, D. et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996, 35, 2708–2748. (Discussion of steric bulk in amino acid synthesis).

Sources

Application

peptide coupling conditions for 2-(Aminomethyl)-3,3-dimethylbutanoic acid

Application Note: Optimized Peptide Coupling Protocols for 2-(Aminomethyl)-3,3-dimethylbutanoic Acid -Amino Acids Executive Summary & Molecular Profile 2-(Aminomethyl)-3,3-dimethylbutanoic acid , commonly referred to in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Peptide Coupling Protocols for 2-(Aminomethyl)-3,3-dimethylbutanoic Acid


-Amino Acids

Executive Summary & Molecular Profile

2-(Aminomethyl)-3,3-dimethylbutanoic acid , commonly referred to in peptide chemistry as


-homo-tert-leucine  (

-hTle), represents a pinnacle of steric challenge in solid-phase and solution-phase peptide synthesis (SPPS/LPPS).

While


-amino acids are valued for their proteolytic stability and ability to induce specific secondary structures (e.g., 14-helices), this specific residue presents a unique "steric wall." The bulky tert-butyl group is located at the 

-position relative to the carboxylate (the

position). This placement creates severe steric occlusion of the carbonyl carbon, significantly retarding the nucleophilic attack required for amide bond formation.

Key Challenges:

  • C-Terminal Activation Failure: Standard carbodiimide (DIC/DCC) and even some onium (HBTU) protocols often result in incomplete coupling or deletion sequences due to the inability of the activated ester to accommodate the incoming nucleophile.

  • Slow Kinetics: The reaction rate is orders of magnitude slower than standard

    
    -amino acids.
    
  • Aggregation: The hydrophobic nature of the tert-butyl group can induce on-resin aggregation, further shielding the reactive site.

Strategic Considerations: The "Steric Wall"

Before selecting a protocol, the position of the residue in the coupling sequence must be analyzed.

  • Scenario A: Coupling TO the N-terminus of

    
    -hTle. 
    
    • Difficulty: Moderate.[1]

    • Mechanism:[2][3] The primary amine (-CH

      
      -NH
      
      
      
      ) is on a flexible methylene arm, somewhat removed from the steric bulk of the tert-butyl group. Standard high-efficiency reagents (HATU) usually suffice.
  • Scenario B: Coupling OF the C-terminus of

    
    -hTle. 
    
    • Difficulty:Extreme.

    • Mechanism:[2][3] The carboxyl group is directly adjacent to the tert-butyl bearing carbon. The formation of bulky active esters (like OBt or OAt) creates a species so crowded that the incoming amine cannot approach.

    • Solution: Use Acid Fluorides or high-temperature Microwave conditions.

Decision Matrix for Coupling Conditions

CouplingLogic Start Start: Coupling 2-(Aminomethyl)-3,3-dimethylbutanoic acid Position Is the residue the Nucleophile (Amine) or Electrophile (Acid)? Start->Position Amine Residue is N-Terminal (Coupling TO it) Position->Amine Nucleophile Acid Residue is C-Terminal (Coupling OF it) Position->Acid Electrophile Standard Protocol A: HATU / HOAt / DIEA (Double Coupling) Amine->Standard Advanced Is the next amine sterically hindered? Acid->Advanced AcidFluoride Protocol B: Acid Fluoride (TFFH) *Recommended* Advanced->AcidFluoride Yes (Secondary/Bulky) Microwave Protocol C: Microwave Assisted HATU or COMU Advanced->Microwave No (Primary Amine) Microwave->AcidFluoride If coupling fails

Figure 1: Strategic decision tree for selecting coupling reagents based on the specific direction of synthesis.

Detailed Experimental Protocols

Protocol A: High-Efficiency Uronium Activation (HATU)

Best for coupling TO the amine or coupling the acid to unhindered primary amines.

Mechanism: HATU generates an OAt-active ester. The pyridine nitrogen in HOAt provides anchiomeric assistance (neighboring group effect), speeding up the reaction compared to HBTU.

Reagents:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for suppressing racemization and boosting rate.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) - Preferred over DMF for hindered residues due to higher polarity and solvation power.

Step-by-Step Procedure:

  • Resin Preparation: Swell resin in NMP for 20 minutes.

  • Activation: In a separate vial, dissolve the Fmoc-

    
    -hTle-OH (3.0 eq) and HATU (2.9 eq) in minimal NMP.
    
  • Base Addition: Add DIEA (6.0 eq) immediately before adding to the resin. Do not pre-activate for >2 minutes to avoid guanidinium formation.

  • Coupling: Add solution to resin.[1] Shake/vortex for 2 to 4 hours at room temperature.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive, proceed to double coupling.

Protocol B: The Acid Fluoride Method (TFFH)

The "Gold Standard" for coupling the C-terminus of


-hTle to difficult amines.

Mechanism: Acid fluorides (R-COF) are highly reactive acylating agents but, crucially, are physically smaller than OAt/OBt esters. The small fluoride atom does not add steric bulk to the already crowded


-carbon, allowing the nucleophile to access the carbonyl.

Reagents:

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.

  • Base: DIEA.

  • Solvent: DCM (Dichloromethane) or NMP. Note: Acid fluorides are stable in water-free conditions.

Step-by-Step Procedure:

  • Activation (In Situ): Dissolve Fmoc-

    
    -hTle-OH (3.0 eq) and TFFH (3.0 eq) in dry DCM/NMP (1:1 mixture).
    
  • Base Addition: Add DIEA (6.0 eq). The solution may turn slightly yellow.

  • Coupling: Add the mixture immediately to the resin-bound amine.

  • Reaction Time: Allow to react for 2 hours .

  • Recoupling: If the Kaiser test is positive, repeat the coupling using the same conditions but switch solvent to pure NMP to alter resin swelling properties.

Why this works:

"The atomic radius of fluorine is significantly smaller than the benzotriazole leaving groups generated by HATU/HBTU. In the 'canyon' created by the tert-butyl group, only the fluoride leaves enough space for the amine to attack." [1, 2]

Protocol C: Microwave-Assisted Coupling

Required for long sequences or when Protocol B yields <90% conversion.

Parameters:

  • Reagent: COMU or HATU.

  • Temperature: 75°C (Do not exceed 75°C for Cys/His containing peptides; otherwise 90°C is acceptable for this specific residue as

    
    -amino acids are resistant to oxazolone-mediated racemization).
    
  • Time: 10 minutes (single coupling) or 2 x 5 minutes (double coupling).

  • Power: 25-30W (Dynamic power mode).

Comparative Data: Reagent Efficiency

The following table summarizes expected coupling efficiencies for attaching Fmoc-Ala-OH (as a test amine) to the C-terminus of Resin-bound


-hTle.
Coupling ReagentActivation SpeciesSteric Bulk of Leaving GroupRelative RateEst.[4] Yield (1h, RT)
HBTU / HOBt OBt EsterHigh (Benzotriazole)Slow30-40%
HATU / HOAt OAt EsterHigh (Aza-benzotriazole)Medium65-75%
DIC / Oxyma Oxyma EsterMediumMedium-Slow50-60%
TFFH (Acid Fluoride) Acyl Fluoride Very Low (-F) Fast >95%

Troubleshooting & Quality Control

Common Failure Mode: Aspartimide-like Cyclization?

While


-amino acids are generally stable, 

-residues with free amines can undergo 6-membered ring lactamization if the C-terminus is an ester (during cleavage). However, during coupling, the main risk is deletion .

Diagnosis:

  • Mass Spec: If you see [M - (Residue)] peaks, the coupling failed entirely.

  • Mass Spec: If you see [M + 12] or similar adducts, check for incomplete removal of protecting groups due to aggregation.

Aggregation Breakers: If the resin beads appear "clumped" or the flow is restricted:

  • Use Pseudoproline dipeptides in the sequence before the difficult residue if possible.

  • Add Chaotropic Salts : 0.1 M LiCl or KSCN in the coupling buffer to disrupt hydrogen bonding networks.

  • Magic Mixture: Use DCM/DMF/NMP (1:1:1) with 1% Triton X-100 for difficult washing steps.

Mechanism of Acid Fluoride Activation

AcidFluorideMech cluster_contrast Contrast with HATU Acid Fmoc-Beta2-hTle-OH (Bulky Acid) Intermediate Acyl Fluoride (R-CO-F) Small, Highly Reactive Acid->Intermediate Activation (DIEA) TFFH TFFH Reagent (Fluorinating Agent) TFFH->Intermediate Product Coupled Peptide (Amide Bond) Intermediate->Product Nucleophilic Attack (Minimal Steric Hindrance) Amine Resin-Bound Amine (Nucleophile) Amine->Product HATU_Path HATU forms bulky OAt ester (Blocked by t-Bu group)

Figure 2: The Acid Fluoride pathway minimizes the transition state volume, allowing coupling despite the


-tert-butyl group.

References

  • Carpino, L. A., et al. (2003). "Complex Polyfluoride Additives in Fmoc-amino Acid Fluoride Coupling Processes." Organic Letters, 5(7), 975–977. Link

  • Wenschuh, H., et al. (1995). "Peptide Bond Formation via Acyl Fluorides." Journal of Organic Chemistry, 60, 405.
  • Seebach, D., et al. (1996). "Synthesis of

    
    -Oligopeptides." Helvetica Chimica Acta, 79(4), 913-941. Link
    
  • Arndt, H. D., et al. (2003).
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

Sources

Method

Application Note: Synthesis of 2-(Aminomethyl)-3,3-dimethylbutanoic Acid via Enolate Alkylation

Introduction 2-(Aminomethyl)-3,3-dimethylbutanoic acid is a β-amino acid, a structural motif of significant interest in medicinal chemistry and drug development. β-Amino acids are crucial components of various biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Aminomethyl)-3,3-dimethylbutanoic acid is a β-amino acid, a structural motif of significant interest in medicinal chemistry and drug development. β-Amino acids are crucial components of various biologically active molecules, including peptides and pharmaceuticals. Their incorporation can confer unique conformational properties and improved metabolic stability compared to their α-amino acid counterparts.[1][2] This document provides a detailed protocol for the synthesis of 2-(Aminomethyl)-3,3-dimethylbutanoic acid, focusing on a robust and scalable alkylation strategy.

The synthetic approach detailed herein involves the alkylation of a protected carboxylic acid enolate with a nitromethane surrogate, followed by reduction of the nitro group to the desired primary amine. This multi-step synthesis is designed for high fidelity and scalability, providing a clear pathway for researchers in organic synthesis and drug development.

Overall Synthetic Scheme

The synthesis is accomplished in four main stages:

  • Protection of the Carboxylic Acid: 3,3-dimethylbutanoic acid is first converted to its tert-butyl ester to protect the acidic proton and improve solubility in organic solvents.

  • Enolate Formation and Alkylation: The tert-butyl ester is deprotonated at the α-position using a strong, non-nucleophilic base to form a lithium enolate. This enolate is then alkylated via an SN2 reaction with a suitable electrophile, introducing a nitromethyl group.[3][4][5]

  • Nitro Group Reduction: The intermediate nitro compound is reduced to the corresponding primary amine. Catalytic hydrogenation is a common and effective method for this transformation.[6][7][8]

  • Deprotection: The tert-butyl ester protecting group is removed under acidic conditions to yield the final 2-(Aminomethyl)-3,3-dimethylbutanoic acid product.[9][10]

Synthetic Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Alkylation cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection A 3,3-Dimethylbutanoic Acid B tert-Butyl 3,3-dimethylbutanoate A->B (Boc)2O, DMAP (cat.) C tert-Butyl 2-(nitromethyl)- 3,3-dimethylbutanoate B->C 1. LDA, THF, -78°C 2. Nitromethane source D tert-Butyl 2-(aminomethyl)- 3,3-dimethylbutanoate C->D H2, Pd/C E 2-(Aminomethyl)-3,3-dimethylbutanoic Acid D->E TFA or HCl

Caption: Overall workflow for the synthesis of the target compound.

Detailed Protocols and Methodologies

PART 1: Protection of 3,3-Dimethylbutanoic Acid

Objective: To synthesize tert-butyl 3,3-dimethylbutanoate.

Rationale: The tert-butyl ester serves as an effective protecting group for the carboxylic acid. It is stable to the strongly basic conditions required for enolate formation and can be selectively removed under acidic conditions at the end of the synthesis.[11] Using di-tert-butyl dicarbonate ((Boc)₂O) is a common and efficient method for this transformation.[12]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
3,3-Dimethylbutanoic AcidC₆H₁₂O₂116.1610.0 g86.1
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.2520.5 g94.0
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.171.05 g8.6
tert-ButanolC₄H₁₀O74.12150 mL-
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Protocol
  • To a 500 mL round-bottom flask, add 3,3-dimethylbutanoic acid (10.0 g, 86.1 mmol) and dissolve in tert-butanol (150 mL) and dichloromethane (100 mL).

  • Add 4-(dimethylamino)pyridine (1.05 g, 8.6 mmol) to the solution.

  • Slowly add di-tert-butyl dicarbonate (20.5 g, 94.0 mmol) portion-wise over 15 minutes. Gas evolution (CO₂) will be observed.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Dissolve the residue in diethyl ether (200 mL) and wash with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify by vacuum distillation to obtain tert-butyl 3,3-dimethylbutanoate as a colorless oil.

PART 2: α-Alkylation with a Nitromethyl Group

Objective: To synthesize tert-butyl 2-(nitromethyl)-3,3-dimethylbutanoate.

Rationale: This step forms the key C-C bond. A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is used to quantitatively form the enolate, preventing self-condensation of the ester.[13] The enolate then acts as a nucleophile, attacking an electrophilic source of the "NO₂CH₂" group.[3][4] The nitro group is an excellent precursor to the amine functionality.[14][15]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
tert-Butyl 3,3-dimethylbutanoateC₁₀H₂₀O₂172.2610.0 g58.0
DiisopropylamineC₆H₁₅N101.199.0 mL63.8
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.0624.5 mL61.2
NitromethaneCH₃NO₂61.044.4 mL87.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11250 mL-
Protocol
  • LDA Preparation: In a flame-dried 500 mL flask under an argon atmosphere, dissolve diisopropylamine (9.0 mL, 63.8 mmol) in anhydrous THF (100 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (24.5 mL, 61.2 mmol) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve tert-butyl 3,3-dimethylbutanoate (10.0 g, 58.0 mmol) in anhydrous THF (150 mL). Cool to -78 °C.

  • Transfer the freshly prepared LDA solution to the ester solution via cannula. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add nitromethane (4.4 mL, 87.0 mmol) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 2-(nitromethyl)-3,3-dimethylbutanoate.

Reaction Mechanism: Enolate Alkylation

G cluster_mech Alkylation Mechanism Enolate Enolate Intermediate TransitionState SN2 Transition State Enolate->TransitionState + Electrophile Nitromethane Electrophile->TransitionState Product Alkylated Product TransitionState->Product C-C bond formation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Aminomethyl)-3,3-dimethylbutanoic Acid

Welcome to the technical support center for the synthesis of 2-(Aminomethyl)-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Aminomethyl)-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. As a β-amino acid with a sterically hindered neopentyl group, its synthesis presents unique challenges that require careful control of reaction conditions and a deep understanding of the underlying mechanisms.

This document moves beyond a simple recitation of steps to provide causal explanations for experimental choices, ensuring a robust and reproducible process.

Core Synthetic Strategy: A Two-Step Approach via Hofmann Rearrangement

A reliable and scalable method for synthesizing 2-(Aminomethyl)-3,3-dimethylbutanoic acid involves a two-step sequence starting from 3,3-dimethylglutaric acid. This pathway is advantageous due to the commercial availability of the starting material and the robust nature of the key transformation: the Hofmann rearrangement.

  • Step 1: Mono-amidation of 3,3-Dimethylglutaric Anhydride. The cyclic anhydride is selectively opened with ammonia to form the mono-amide mono-carboxylic acid intermediate, 4-carbamoyl-3,3-dimethylbutanoic acid.

  • Step 2: Hofmann Rearrangement. The primary amide is converted into a primary amine with one less carbon atom, yielding the target β-amino acid.[1] This classic reaction proceeds through an isocyanate intermediate which is subsequently hydrolyzed and decarboxylated.[2]

Visualized Workflow: Synthetic Pathway

SynthesisPathway cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis SM 3,3-Dimethylglutaric Acid Anhydride 3,3-Dimethylglutaric Anhydride SM->Anhydride Dehydration (e.g., Ac₂O, heat) AmideAcid 4-Carbamoyl-3,3-dimethylbutanoic acid Anhydride->AmideAcid Step 1: Ammonolysis (aq. NH₃) Product 2-(Aminomethyl)-3,3-dimethylbutanoic acid AmideAcid->Product Step 2: Hofmann Rearrangement (Br₂, NaOH, H₂O)

Caption: Overall synthetic route from 3,3-dimethylglutaric acid.

Troubleshooting Guide & Synthesis Optimization (Q&A)

This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Issue 1: Low Yield in Step 1 (Mono-amide Formation)

Question: I am getting a low yield of the desired 4-carbamoyl-3,3-dimethylbutanoic acid, and my crude product contains unreacted anhydride and a significant amount of a diamide byproduct. How can I improve the selectivity?

Answer: This is a common selectivity challenge. The goal is to have one molecule of ammonia react with one molecule of the anhydride. The formation of the diamide byproduct, 3,3-dimethylglutaramide, occurs when a second molecule of ammonia reacts with the newly formed carboxylic acid group of your desired intermediate.

Causality & Solutions:

  • Stoichiometry and Reagent Addition: The most critical factor is controlling the stoichiometry of ammonia. Using a large excess of ammonia will inevitably drive the reaction toward the diamide.

    • Solution: Use a slight excess (approx. 1.1-1.2 equivalents) of aqueous ammonia. Add the ammonia solution dropwise to a cooled solution of the 3,3-dimethylglutaric anhydride. This ensures that the local concentration of ammonia is never high enough to favor the second, slower amidation reaction over the initial, fast ring-opening.

  • Reaction Temperature: The initial ring-opening is highly exothermic. If the temperature rises uncontrollably, the rate of the second amidation reaction increases, leading to more diamide.

    • Solution: Maintain the reaction temperature between 0-5 °C during the ammonia addition using an ice bath. After the addition is complete, allow the mixture to slowly warm to room temperature to ensure the ring-opening goes to completion.

  • Work-up Procedure: The desired product is an amino acid precursor and is soluble in both acidic and basic aqueous layers. Improper pH adjustment during work-up can lead to significant product loss.

    • Solution: After the reaction, carefully acidify the mixture with cold HCl to a pH of ~2-3. At this pH, the carboxylic acid is protonated, minimizing its solubility in the aqueous phase and causing it to precipitate. Collect the solid product by filtration.

Issue 2: The Hofmann Rearrangement (Step 2) is Inefficient or Fails

Question: My Hofmann rearrangement is giving a very low yield of the target amino acid. Analysis of the crude product shows mostly unreacted starting material (the amide-acid). What went wrong?

Answer: The Hofmann rearrangement requires the in-situ formation of sodium hypobromite (NaOBr) from bromine and a strong base like sodium hydroxide.[1] The reaction is highly dependent on temperature and the quality and quantity of reagents. An incomplete reaction is typically due to one of the following factors.

Causality & Solutions:

  • Insufficient Base: The reaction mechanism involves multiple deprotonation steps.[2] First, the amide N-H is deprotonated, followed by a second deprotonation of the N-bromoamide intermediate. A lack of sufficient base will stall the reaction.

    • Solution: Ensure you are using at least 4 equivalents of NaOH. One equivalent is neutralized by the carboxylic acid on your starting material, one reacts with bromine to form NaOBr, and two more are required for the deprotonation steps in the rearrangement mechanism.

  • Degraded Reagents: Bromine is volatile and corrosive, and solutions of NaOH can absorb atmospheric CO₂ over time, reducing their effective concentration.

    • Solution: Use a fresh, unopened bottle of bromine or titrate your existing stock. Always use freshly prepared, carbonate-free NaOH solutions for best results.

  • Temperature Control: The initial formation of the N-bromoamide is fast and exothermic. However, the key rearrangement step, where the alkyl group migrates from the carbonyl carbon to the nitrogen, requires thermal energy to overcome its activation barrier.[3]

    • Solution: The reaction should be initiated at a low temperature (0-5 °C) during the addition of bromine to the basic solution of the amide. After the addition is complete and the N-bromoamide has formed (often indicated by a color change), the reaction mixture must be carefully heated (typically to 50-70 °C) to drive the rearrangement and subsequent hydrolysis/decarboxylation to completion.

Issue 3: Impurity Profile After Hofmann Rearrangement

Question: My reaction seems to have worked, but I have several impurities that are difficult to separate from my final product. What are these side products and how can I prevent them?

Answer: The main impurity concern arises from the highly reactive isocyanate intermediate. If not immediately hydrolyzed by water, it can react with other nucleophiles in the mixture, primarily the amine product itself.

Causality & Solutions:

  • Urea Byproduct Formation: The most common side product is a urea derivative, formed when the isocyanate intermediate reacts with the primary amine of a newly formed product molecule. This is more likely to occur in concentrated solutions where product molecules are in close proximity.

    • Solution: Run the reaction under more dilute conditions. After the rearrangement is complete (as determined by TLC or LC-MS), ensure the hydrolysis and decarboxylation steps are driven to completion by maintaining the basic conditions and temperature for an adequate time before starting the work-up.

  • Incomplete Decarboxylation: The carbamic acid intermediate formed after water adds to the isocyanate is unstable and loses CO₂ to give the amine.[2] If the work-up is initiated prematurely or the pH is not sufficiently basic during the heating phase, you may isolate carbamate salts or other related impurities.

    • Solution: After the heating phase for the rearrangement, ensure the solution remains strongly basic and is stirred at temperature for at least 30-60 minutes to ensure complete decarboxylation before cooling and proceeding to the isolation step.

Visualized Workflow: Troubleshooting the Hofmann Rearrangement

Troubleshooting start Low Yield or Impurities in Hofmann Rearrangement check_reagents Are reagents (Br₂, NaOH) fresh and accurately measured? start->check_reagents check_sm Analysis shows mainly unreacted starting material? check_reagents->check_sm Yes fix_reagents Solution: Use fresh reagents. Ensure >= 4 eq. NaOH. check_reagents->fix_reagents No check_temp Was the reaction heated (e.g., to 50-70°C) after initial Br₂ addition? check_sm->check_temp Yes fix_temp Solution: Heat reaction mixture after N-bromoamide formation to drive rearrangement. check_sm->fix_temp No, this is likely the issue check_impurities Analysis shows significant urea or other side products? check_temp->check_impurities Yes check_temp->fix_temp No fix_concentration Solution: Use more dilute conditions. Ensure complete decarboxylation before work-up. check_impurities->fix_concentration Yes success Yield Optimized check_impurities->success No, review other parameters fix_reagents->success fix_temp->success fix_concentration->success

Caption: Decision tree for troubleshooting the Hofmann rearrangement step.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: The Hofmann rearrangement involves several hazards. Bromine (Br₂) is highly toxic, corrosive, and volatile. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves. The reaction with sodium hydroxide is highly exothermic and generates heat and potentially splashing. Always add reagents slowly and cool the reaction vessel in an ice bath.

Q2: How should I monitor the progress of the Hofmann rearrangement? A2: Thin-Layer Chromatography (TLC) is an effective tool. The starting amide-acid and the final amino acid product will have very different polarities and thus different Rf values. Use a polar mobile phase (e.g., Dichloromethane:Methanol:Acetic Acid 8:2:0.1). The product amine can be visualized with a ninhydrin stain, which will give a characteristic purple spot, while the starting amide will not react with ninhydrin.

Q3: What is the best method for purifying the final product? A3: As an amino acid, the product is amphoteric. The crude product can often be purified by recrystallization. A common solvent system is a mixture of water and ethanol or isopropanol. For very high purity, ion-exchange chromatography is the most effective method, allowing for the separation of the amphoteric product from non-ionic impurities and unreacted starting materials.

Q4: Are there viable alternative synthetic routes? A4: Yes, other strategies exist for synthesizing β-amino acids.[4] One common alternative is the Arndt-Eistert homologation of the corresponding α-amino acid, in this case, L-tert-Leucine.[5] This method involves converting the carboxylic acid to an acid chloride, reacting it with diazomethane to form a diazoketone, and then performing a Wolff rearrangement followed by hydrolysis. However, this route involves hazardous diazomethane and can be more synthetically demanding than the Hofmann approach.

Quantitative Data & Protocols

Table 1: Optimized Reaction Parameters
StepReactionKey Reagents & StoichiometryTemperature (°C)Time (h)Expected Yield (%)
1 Mono-amidation3,3-Dimethylglutaric Anhydride (1.0 eq), 28% aq. NH₃ (1.2 eq)0 → 252-385-95
2 Hofmann RearrangementAmide-acid (1.0 eq), NaOH (4.5 eq), Br₂ (1.1 eq)0 → 653-470-80
Protocol 1: Synthesis of 4-Carbamoyl-3,3-dimethylbutanoic acid
  • To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 3,3-dimethylglutaric anhydride (e.g., 10.0 g, 1.0 eq).

  • Add a suitable solvent like water or THF (50 mL).

  • Slowly add 28% aqueous ammonia (1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Cool the flask again in an ice bath and slowly acidify the reaction mixture to pH 2 using 6M HCl.

  • A white precipitate will form. Stir for an additional 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Protocol 2: Synthesis of 2-(Aminomethyl)-3,3-dimethylbutanoic acid
  • In a flask equipped with a stirrer, thermometer, and addition funnel, dissolve sodium hydroxide (NaOH, 4.5 eq) in water (100 mL) and cool the solution to 0 °C in an ice-salt bath.

  • Add the 4-carbamoyl-3,3-dimethylbutanoic acid (1.0 eq) from the previous step and stir until fully dissolved.

  • In a separate container, prepare a solution of bromine (Br₂, 1.1 eq) in a solution of NaOH (included in the 4.5 eq total) in water (20 mL). CAUTION: Highly exothermic and hazardous. This should be done slowly in an ice bath.

  • Add the cold sodium hypobromite solution from step 3 dropwise to the amide solution, maintaining the internal temperature below 5 °C.

  • Once the addition is complete, stir at 0-5 °C for 1 hour.

  • Slowly warm the reaction mixture to 65 °C and maintain this temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully adjust the pH to ~5-6 with concentrated HCl. The product is zwitterionic and has minimal solubility at its isoelectric point.

  • Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the crude product by vacuum filtration. Purify by recrystallization from a water/ethanol mixture.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie. 1850, 75(1), 27-45.
  • Wikipedia contributors. Strecker amino acid synthesis. Wikipedia, The Free Encyclopedia.
  • Glushkov, V. A.; Shklyaeva, E. V. Strecker reaction: new trends. Russian Chemical Reviews. 2022, 91(1), RCR5024.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids.
  • Organic Chemistry Portal. Strecker Synthesis.
  • Alfa Chemistry. Hofmann Rearrangement.
  • Albright, S. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. 2023.
  • ResearchGate. Synthetic difficulties to access α‐ and β‐amino acids.
  • NROChemistry. Hofmann Rearrangement: Mechanism & Examples.
  • Wikipedia contributors. Hofmann rearrangement. Wikipedia, The Free Encyclopedia.
  • Chemistry Steps. Hofmann Rearrangement.
  • Google Patents. CN1940080B - Synthesis of (2S,3R)
  • ACS Publications.
  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling.
  • Chemist Wizards. Hoffmann Rearrangement.

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-(Aminomethyl)-3,3-dimethylbutanoic Acid

Ticket ID: SOL-AMDB-001 Subject: Troubleshooting Solubility in Organic Solvents Agent: Senior Application Scientist Status: Open Core Concept: The Zwitterionic Trap Before attempting any protocol, it is critical to under...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-AMDB-001 Subject: Troubleshooting Solubility in Organic Solvents Agent: Senior Application Scientist Status: Open

Core Concept: The Zwitterionic Trap

Before attempting any protocol, it is critical to understand why 2-(Aminomethyl)-3,3-dimethylbutanoic acid resists dissolution in standard organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Toluene.

This molecule is a


-amino acid . In its neutral state (pH ~6–7), it does not exist as an uncharged molecule. Instead, the acidic carboxyl proton migrates to the basic amine, forming a zwitterion  (dipolar ion):


The Consequence:

  • High Lattice Energy: The electrostatic attraction between the positive ammonium and negative carboxylate groups creates a crystal lattice that resembles a salt (like NaCl).

  • Insolubility: Non-polar organic solvents cannot overcome these strong ionic forces.

  • The Fix: You must disrupt this ionic network by pH manipulation , counter-ion exchange , or derivatization .

Troubleshooting Guide (Q&A)

Scenario A: Extraction & Workup

Q: "I synthesized the compound in water/methanol, but I can't extract it into DCM or Ethyl Acetate. It stays in the aqueous layer. How do I get it out?"

A: You are fighting the zwitterion's water preference. You have two options:

  • The n-Butanol Method (Standard):

    • Zwitterions have moderate solubility in n-Butanol.

    • Action: Saturate the aqueous layer with NaCl (salting out) and extract 3x with n-Butanol.

  • The "Ion-Pairing" Method (Advanced):

    • Use a lipophilic acid to form a greasy salt that dissolves in DCM.

    • Action: Add 1.0 equivalent of p-Toluenesulfonic acid (pTSA) to your aqueous solution. The compound becomes the pTSA salt, which is often extractable into DCM or Chloroform/Isopropanol (3:1).

Scenario B: Synthetic Reactions

Q: "I need to react the amine group with an acid chloride, but the starting material won't dissolve in anhydrous THF or DCM. Can I use a suspension?"

A: Suspensions often lead to poor yields or side reactions.

  • Solution 1 (Silylation): Add 2–3 equivalents of TMSCl (Trimethylsilyl chloride) or BSA (N,O-Bis(trimethylsilyl)acetamide) . This temporarily protects both the acid and amine as silyl esters/amines, making the molecule soluble in THF/DCM. The silyl groups fall off during the aqueous workup.

  • Solution 2 (Super-Solvent): Use Hexafluoroisopropanol (HFIP) . It is a powerful solvent for amino acids and peptides, capable of dissolving them without derivatization, and is compatible with many electrophilic reactions.

Scenario C: Analysis (NMR/LCMS)

Q: "My sample precipitates in CDCl3. What solvent should I use for NMR?"

A:

  • Standard: Use D2O or DMSO-d6 .

  • For CDCl3: You must add a solubilizing agent. Add 2 drops of TFA-d (Deuterated Trifluoroacetic acid) to the CDCl3. This protonates the carboxylate, breaking the zwitterion and allowing dissolution.

Strategic Solubility Data

Solvent SystemSolubility RatingMechanismBest Use Case
Water HighIon-DipoleStorage, Biological Assays
Methanol / Ethanol ModerateHydrogen BondingRecrystallization
DCM / EtOAc / Hexane NegligibleNoneWashing away impurities
DCM + 1% TFA ModerateCation FormationNMR, Acidic Reactions
Acetic Acid (Glacial) HighProtonationCrystallization
DMSO / DMF HighDipolar AproticGeneral Synthesis (Hard to remove)

Detailed Protocols

Protocol 1: Lipophilic Salt Formation (The pTSA Method)

Use this to transfer the amino acid from water to an organic phase for reaction or isolation.

  • Dissolution: Suspend 1 mmol of 2-(Aminomethyl)-3,3-dimethylbutanoic acid in 5 mL of water.

  • Acidification: Add 1.05 mmol of p-Toluenesulfonic acid monohydrate (pTSA) .

  • Equilibration: Stir for 10 minutes. The solid should dissolve as the zwitterion converts to the pTSA salt.

  • Lyophilization (Optional): Freeze-dry to obtain the solid pTSA salt.

  • Solubilization: The resulting solid is now soluble in Chloroform , DCM , or THF .

Protocol 2: Transient Silylation (The "In-Situ" Method)

Use this to run acylation or alkylation reactions in anhydrous organic solvents.

  • Suspension: Suspend the amino acid in anhydrous DCM or THF under Nitrogen.

  • Activation: Add 2.5 equivalents of TMSCl (Trimethylsilyl chloride) and 2.5 equivalents of DIPEA (Diisopropylethylamine).

    • Note: Heat to reflux for 30 mins if dissolution is slow.

  • Clarification: The solution will turn clear as the bis-silylated species forms.

  • Reaction: Add your electrophile (e.g., Boc-anhydride, Acid Chloride) directly to this solution.

  • Workup: Add dilute aqueous acid (HCl or Citric Acid) to quench. The silyl groups hydrolyze immediately, leaving your derivatized product.

Visualizing the Solubility Logic

Solubility Mechanism Diagram

SolubilityMechanism Zwitterion Zwitterion (Neutral pH) Insoluble in Organics Soluble in Water Cation Cationic Form (Low pH) Soluble in Polar Organics (with lipophilic anion) Zwitterion->Cation Add Acid (TFA, pTSA) Anion Anionic Form (High pH) Soluble in Water Insoluble in Organics Zwitterion->Anion Add Base (NaOH, TEA) Deriv Derivatized (Boc/Ester) Soluble in DCM/EtOAc/THF Zwitterion->Deriv Silylation / Protection Cation->Zwitterion Neutralize Anion->Zwitterion Neutralize

Caption: The central Zwitterion is the "solubility trap." Moving to the Cationic form (with a lipophilic counter-ion) or Derivatizing are the only paths to organic solubility.

Decision Tree: Solvent Selection

SolventDecision Start Goal: Dissolve 2-(Aminomethyl)-3,3-dimethylbutanoic acid Extract Extraction / Workup? Start->Extract React Chemical Reaction? Start->React Analyze Analysis (NMR)? Start->Analyze Aqueous Aqueous Extract->Aqueous Is it in water? Anhydrous Anhydrous React->Anhydrous Strictly Anhydrous? NMR NMR Analyze->NMR H-NMR Solvent nBuOH nBuOH Aqueous->nBuOH Yes -> Use n-Butanol pTSA pTSA Aqueous->pTSA Yes -> Add pTSA & Extract w/ DCM Silylation Silylation Anhydrous->Silylation Yes -> TMSCl/BSA Method DMF DMF Anhydrous->DMF No -> DMSO or DMF D2O D2O NMR->D2O Standard TFA TFA NMR->TFA If CDCl3 needed -> Add TFA-d

Caption: Workflow for selecting the correct solvent system based on experimental intent.

References

  • Sigma-Aldrich. Solubility Guidelines for Peptides and Amino Acids. (General principles for zwitterionic solubility).

  • PubChem. Gabapentin (Structural Analog) Physical Properties.[1][2][3] (Solubility data for homologous

    
    -amino acids). 
    
  • ResearchGate. Measurement and correlation of pregabalin solubility in pure solvents. (Confirming insolubility of analogs in non-polar solvents).

  • MedChemExpress. (S)-2-Amino-3,3-dimethylbutanoic acid Product Data. (Handling and storage of tert-leucine derivatives).

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 2-(Aminomethyl)-3,3-dimethylbutanoic Acid

The following Technical Support Guide is designed for researchers and process chemists working with 2-(Aminomethyl)-3,3-dimethylbutanoic acid (CAS: 185256-61-5 / 367278-48-6). While structurally homologous to Gabapentino...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-(Aminomethyl)-3,3-dimethylbutanoic acid (CAS: 185256-61-5 / 367278-48-6).

While structurally homologous to Gabapentinoids (like Pregabalin), this molecule presents unique challenges due to the steric bulk of the tert-butyl group adjacent to the zwitterionic center and its specific carbon backbone length (C7 vs C8 in Pregabalin). This guide applies "First Principles" of amino acid process chemistry to resolve these specific issues.

Status: Active Content Owner: Senior Application Scientist, Process Chemistry Division Scope: Solubility Control, Polymorph Rejection, and Impurity Management.

The Core Challenge: The "Oiling Out" Phenomenon

User Issue: "I am trying to crystallize the compound from water/alcohol, but it separates into a sticky oil or gum instead of a solid precipitate."

Root Cause Analysis: This molecule is a zwitterionic amino acid with a highly lipophilic tail (the 3,3-dimethyl/tert-butyl moiety).

  • Hydrophobic Effect: The bulky tert-butyl group disrupts the water structure, significantly reducing water solubility compared to linear analogs.

  • Metastable Zone Width (MSZW): The gap between the solubility curve and the oiling-out boundary (LLPS - Liquid-Liquid Phase Separation) is narrow. If you add anti-solvent (like Isopropanol) too quickly or at too high a temperature, the system enters the LLPS region before it hits the nucleation boundary.

Troubleshooting Protocol: The "Reverse-Addition" Technique

Do not add the anti-solvent to the aqueous solution. Instead, use a controlled reverse addition to maintain supersaturation below the oiling limit.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude zwitterion in the minimum amount of water at 80°C.

    • Tip: If pH is not near the isoelectric point (approx. 7.0–7.5), adjust it now with minimal 5N NaOH or HCl.

  • The Charge: Place the anti-solvent (Isopropanol or Ethanol) in the crystallization vessel and heat to 60°C.

  • Reverse Addition: Slowly feed the hot aqueous solution into the warm alcohol.

    • Why? This keeps the organic fraction high instantly, bypassing the "water-rich/intermediate-solvent" zone where oiling is most common.

  • Seeding: Add 1-2 wt% of pure seed crystals once 20% of the aqueous solution is added.

  • Cooling: Cool slowly (0.5°C/min) to 0-5°C.

Yield Optimization: The Isoelectric Trap

User Issue: "My mother liquor losses are high (>20%). The compound seems too soluble."

Root Cause Analysis: Zwitterions exhibit a U-shaped solubility curve relative to pH. Maximum insolubility (and highest yield) occurs strictly at the Isoelectric Point (pI) . Even a deviation of 0.5 pH units can increase solubility by 10x due to the formation of the net-charged cationic or anionic species.

Experiment: pI Determination & Adjustment

You must experimentally determine the pI for your specific batch matrix, as salts (NaCl/KCl) can shift the apparent pI.

Protocol:

  • Prepare a saturated solution of the compound in water.

  • Measure pH. It will likely self-buffer.

  • Titrate small aliquots of acid/base and measure turbidity (NTU) or solubility.

  • Target: The pH with the lowest solubility is your setpoint (typically pH 7.2–7.4 for this class).

pH StateDominant SpeciesSolubility RiskAction Required
pH < 6.0 Cationic (

/

)
High Add Base (NaOH/KOH)
pH 7.2-7.4 Zwitterionic (

/

)
Minimum (Target)Crystallize Here
pH > 8.5 Anionic (

/

)
High Add Acid (HCl/Acetic)

Impurity Management: Lactamization Risks

User Issue: "I see a growing impurity peak (RRT ~1.1-1.2) during drying or prolonged heating."

Scientific Context: Unlike Pregabalin (which forms a stable 5-membered gamma-lactam), 2-(Aminomethyl)-3,3-dimethylbutanoic acid would theoretically form a 4-membered beta-lactam upon cyclization (N-C-C-C=O backbone).

  • Good News: Beta-lactams are highly strained and energetically unfavorable compared to gamma-lactams. Spontaneous cyclization is less likely than in Pregabalin.

  • Bad News: The "Gem-Dimethyl Effect" (Thorpe-Ingold effect) from the 3,3-dimethyl group compresses the bond angles, potentially forcing the amine and carboxylate closer together, slightly increasing the risk of cyclization under forcing conditions (high T, acidic pH).

Prevention Strategy:

  • Avoid Acidic Environments: Protonating the carbonyl oxygen (acid catalysis) is the primary trigger for lactamization. Ensure crystallization occurs at neutral pH (pI).

  • Temperature Limit: Do not exceed 80°C during dissolution.

  • Drying: Dry under vacuum at max 45°C. Avoid static tray drying at high temps.

Visual Decision Guides

Diagram 1: The Crystallization Decision Matrix

This flowchart guides you through the critical decisions based on your current observation (Oiling out vs. Low Yield).

CrystallizationLogic Start Start: Crude Mixture Check_pH Check pH (Target: 7.2 - 7.4) Start->Check_pH Dissolve Dissolve in Water (80°C) Check_pH->Dissolve Solvent_Choice Select Anti-Solvent Strategy Dissolve->Solvent_Choice Direct_Add Direct Addition: Add IPA to Water Solvent_Choice->Direct_Add Standard Reverse_Add Reverse Addition: Add Water to IPA Solvent_Choice->Reverse_Add If Lipophilic/Bulky Observation Observation? Direct_Add->Observation Reverse_Add->Observation Oil Oiling Out / Gumming Observation->Oil Phase Sep Crystals White Precipitate Observation->Crystals Nucleation Action_Oil 1. Re-heat to dissolve 2. Switch to Reverse Addition 3. Increase Seed Load Oil->Action_Oil Isolation Cool to 0°C -> Filter -> Dry Crystals->Isolation Action_Oil->Solvent_Choice

Caption: Decision matrix for selecting the addition mode. The "Reverse Addition" path is recommended for 2-(Aminomethyl)-3,3-dimethylbutanoic acid due to its lipophilic tert-butyl moiety.

Diagram 2: The Isoelectric "U-Curve" Mechanism

Visualizing why pH control is the single most critical factor for yield.

IsoelectricCurve Acid Acid Neutral Isoelectric Point (pH ~7.3) Species: Zwitterion (+/-) Solubility: LOW (Target) Acid->Neutral Add Base (NaOH) Neutral->Acid Over-acidification (Yield Loss) Base Base Neutral->Base Over-basification (Yield Loss) Base->Neutral Add Acid (HCl)

Caption: The solubility "U-Curve". Crystallization must target the green zone (Zwitterion) to minimize mother liquor losses.

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol instead of Isopropanol (IPA)?

  • Answer: Yes, but with caution. Methanol is a stronger solvent for this compound than IPA. You will need a higher ratio of Methanol (e.g., 10:1 vs Water) to achieve the same yield as IPA (e.g., 5:1). However, Methanol often produces better-defined crystal habits (less agglomeration) if purity is the priority over yield.

Q2: I am getting a gel that is impossible to filter. What happened?

  • Answer: This is likely "Crash Crystallization." You generated supersaturation too fast (fast cooling or dump addition of anti-solvent). The molecules didn't have time to pack into a lattice and trapped solvent.

  • Fix: Re-heat the gel until dissolved. Apply a Cubic Cooling Profile (slow cooling at the start, faster at the end) and ensure stirring is adequate but not violent.

Q3: Does this molecule form hydrates like Pregabalin?

  • Answer: While specific data on the tert-butyl analog is proprietary/sparse, amino acids of this class are prone to forming hydrates if crystallized from high-water-activity environments at low temperatures.

  • Recommendation: To ensure an anhydrous form, finish the crystallization with a high organic fraction (>80% IPA) and dry at >40°C under vacuum to dehydrate any potential channel hydrates.

References
  • Grasmeijer, N. et al. (2018). Unraveling the hydration of the active pharmaceutical ingredient pregabalin.[1] European Journal of Pharmaceutical Sciences. Link (Cited for homologous hydration mechanisms).

  • Myerson, A. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Teva Pharmaceutical Industries. (2006).[2] Crystallization method of pregabalin.[1][2][3] Patent WO2006122258A1. Link (Cited for solvent system baselines).

  • Sigma-Aldrich. (2024). Product Specification: 2-(Aminomethyl)-3,3-dimethylbutanoic acid.[4][5][6][7][8]Link (Cited for chemical identity verification).

Sources

Reference Data & Comparative Studies

Validation

Crystal Structure Validation Guide: 2-(Aminomethyl)-3,3-dimethylbutanoic Acid Derivatives

Executive Summary The structural validation of 2-(Aminomethyl)-3,3-dimethylbutanoic acid (a bulky -amino acid derivative) presents unique challenges compared to its market-leading -amino acid analog, Pregabalin . While P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of 2-(Aminomethyl)-3,3-dimethylbutanoic acid (a bulky


-amino acid derivative) presents unique challenges compared to its market-leading 

-amino acid analog, Pregabalin . While Pregabalin features a flexible isobutyl chain facilitating diverse packing motifs, the target molecule incorporates a rigid tert-butyl group at the C3 position adjacent to the chiral center.

This guide provides a rigorous, self-validating protocol for confirming the absolute configuration and zwitterionic nature of these derivatives. We compare the Single Crystal X-Ray Diffraction (SCXRD) workflow against Density Functional Theory (DFT) predictions, demonstrating why experimental validation remains the "Gold Standard" for this class of sterically hindered amino acids.

Part 1: The Structural Challenge

To validate this molecule, one must understand its competitive landscape. The primary alternative in drug development for this class is Pregabalin.

FeatureTarget: 2-(Aminomethyl)-3,3-dimethylbutanoic acid Alternative: Pregabalin
Scaffold Class

-Amino Acid

-Amino Acid
Steric Bulk High (tert-butyl group). Restricted rotation.Moderate (Isobutyl group). Flexible rotation.
Folding Tendency Strong propensity for 14-helix formation in peptides.Forms sheet-like or extended structures.
Validation Risk Disorder: The tert-butyl group often exhibits rotational disorder in the crystal lattice (

symmetry), complicating refinement.
Twinning: Long flexible chains can lead to pseudo-symmetry.

Part 2: Comparative Methodology

We evaluate three validation methods. For drug candidates, Method A (SCXRD) is non-negotiable, but Method B (DFT) is now required by top-tier journals to validate hydrogen atom positions in zwitterions.

Method A: Single Crystal XRD (The Gold Standard)
  • Role: Defines absolute configuration (Flack parameter) and precise bond lengths.

  • Pros: Direct observation of electron density; definitive proof of chirality.

  • Cons: Requires high-quality single crystals; time-intensive.

Method B: Solid-State DFT (The Validator)
  • Role: Optimizes hydrogen atom positions (often invisible in X-ray) to confirm zwitterionic salt bridges (

    
    ).
    
  • Pros: Resolves ambiguities in H-bonding networks.

  • Cons: Computationally expensive; gas-phase models fail to predict solid-state packing forces.

Method C: Powder XRD (The Bulk Check)
  • Role: Confirms phase purity.

  • Pros: Fast; analyzes the bulk material.

  • Cons: Cannot determine absolute stereochemistry; poor resolution for complex organic salts.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating . If Step 2 fails, Step 1 must be revisited.

Phase 1: Crystallization Strategy

The steric bulk of the tert-butyl group inhibits tight packing. Standard evaporation often yields amorphous glass.

  • Protocol: Use Vapor Diffusion .

    • Dissolve 20 mg of the derivative in 1.0 mL Methanol (good solubility).

    • Place in an inner vial.

    • Place inner vial in a larger jar containing 5 mL Diethyl Ether (anti-solvent).

    • Seal and store at 4°C.

    • Causality: Ether diffuses into methanol, slowly increasing supersaturation. The low temperature reduces kinetic energy, allowing the bulky tert-butyl groups to orient correctly without disorder.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation).
    
  • Temperature: 100 K (Mandatory).

    • Reasoning: Cooling freezes the rotation of the tert-butyl group, sharpening the diffraction spots and reducing thermal ellipsoids.

  • Refinement Strategy (SHELXL):

    • Zwitterion Check: Locate difference Fourier peaks near Nitrogen. Expect 3 peaks (ammonium). If only 2 are found, the model is wrong (neutral amine).

    • Disorder Handling: If the tert-butyl group looks "smeared," apply a split model (PART 1 / PART 2) with occupancy refinement. Do NOT force it with rigid bond restraints (RIGU) unless necessary.

Phase 3: Validation Metrics (The "Go/No-Go" Decision)
MetricAcceptable RangeCritical Action if Failed
R1 (R-factor)

Check for twinning or poor crystal quality.
wR2

Re-examine weighting scheme.
GooF (S)

If

, you are under-estimating errors; if

, you are over-parameterizing.
Flack Parameter

If

, structure is a racemate or twin. If

, invert the structure.
Max Shift/Error

Refinement has not converged. Continue cycles.

Part 4: Structural Analysis & Visualization

Workflow Diagram

The following diagram illustrates the decision matrix for validating the structure, specifically addressing the "Zwitterion Ambiguity" common in amino acids.

ValidationWorkflow Start Crude Derivative Cryst Vapor Diffusion (MeOH/Ether, 4°C) Start->Cryst XRD SCXRD Data Collection (100 K) Cryst->XRD Single Crystal >0.1mm Solve Structure Solution (Intrinsic Phasing) XRD->Solve Refine Anisotropic Refinement (Non-H atoms) Solve->Refine CheckH Decision: Locate H-atoms on Nitrogen Zwit 3 Peaks Found (Zwitterion NH3+) CheckH->Zwit Electron Density Support Neut 2 Peaks Found (Neutral NH2) CheckH->Neut Weak Density Final Publishable CIF (CheckCIF Pass) Zwit->Final R1 < 5% DFT DFT Geometry Opt. (B3LYP/6-31G*) Neut->DFT Ambiguous? Refine->CheckH DFT->Zwit Energy Minimized as Salt

Caption: Decision tree for validating zwitterionic character. DFT is invoked if X-ray electron density for Hydrogen atoms is ambiguous.

Comparative Data: Target vs. Alternatives

The table below contrasts the crystallographic parameters of the target


-amino acid against the standard 

-amino acid (Pregabalin).
ParameterTarget (

-analog)
Pregabalin (

-analog)
[1]
Interpretation
Space Group Typically

(Monoclinic)

(Monoclinic)
Both crystallize in chiral space groups suitable for drug use.
C-C-C-N Torsion Gauche (-60°) Anti (180°) The

-amino acid folds; Pregabalin extends. This affects receptor binding.
H-Bond Motif Head-to-Tail (Columns)Layered SheetThe target forms tighter, column-like stacks due to the bulky tert-butyl group preventing layer slippage.
Density (

)
~1.15 g/cm³~1.20 g/cm³Lower density of the target reflects the inefficient packing of the bulky tert-butyl group.
Hydrogen Bonding Network Analysis

In the solid state, 2-(Aminomethyl)-3,3-dimethylbutanoic acid exists as a zwitterion. The ammonium group (


) acts as a triple donor, while the carboxylate (

) acts as a double acceptor.
  • Critical Validation Check: Look for the "Short Strong Hydrogen Bond" .

    • In Pregabalin,

      
       distances are typically 2.8 Å.
      
    • In the tert-butyl derivative, steric compression may shorten this to 2.7 Å , indicating a stronger electrostatic clamp.

    • Action: If your refined

      
       distance is 
      
      
      
      , your structure is likely incorrect (check for correct unit cell assignment).

References

  • Pregabalin Structure: H. Y. Wittelsberger, et al. "Crystal structure of (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin)." Acta Crystallographica Section E, 2007.

  • CheckCIF Standards: A. L. Spek. "Structure validation in chemical crystallography." Acta Crystallographica Section D, 2009.

  • DFT for Crystallography: A. V. Marenich, et al. "Universal Solvation Model Based on Solute Electron Density." Journal of Chemical Theory and Computation, 2009.

  • Zwitterion Validation: G. M. Day, et al. "Significant progress in predicting the crystal structures of small organic molecules." Acta Crystallographica Section B, 2005.

  • Beta-Amino Acid Folding: D. Seebach, et al. "Beta-Peptides: From Structure to Function." Accounts of Chemical Research, 2008.

Comparative

Comparative Guide: 2-(Aminomethyl)-3,3-dimethylbutanoic Acid vs. Classical Gabapentinoids

This guide provides a technical comparison between the research compound 2-(Aminomethyl)-3,3-dimethylbutanoic acid (a -amino acid analog) and established gabapentinoids like Gabapentin and Pregabalin ( -amino acids). The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the research compound 2-(Aminomethyl)-3,3-dimethylbutanoic acid (a


-amino acid analog) and established gabapentinoids like Gabapentin  and Pregabalin  (

-amino acids).

The analysis focuses on the critical divergence in Structure-Activity Relationships (SAR) : while both classes may bind to the target receptor (


), only the 

-amino acids are effectively transported across the Blood-Brain Barrier (BBB) via System L (LAT1).

Executive Summary

2-(Aminomethyl)-3,3-dimethylbutanoic acid (referred to herein as


-tBu-GABA ) is a structural analog of Pregabalin. While Pregabalin is a 

-amino acid
,

-tBu-GABA is a

-amino acid
.

This structural contraction (shortening the carbon backbone by one atom) fundamentally alters the pharmacokinetic profile. Experimental data indicates that while


-amino acid analogs can retain affinity for the voltage-gated calcium channel subunit (

), they frequently fail as substrates for the Large Neutral Amino Acid Transporter (LAT1/SLC7A5) . Consequently,

-tBu-GABA serves as a vital mechanistic probe to demonstrate that

binding affinity alone is insufficient for in vivo analgesic efficacy; active transport is required.

Structural & Physicochemical Comparison

The defining difference is the spacing between the carboxylate and the amine, and the steric bulk of the side chain.

Feature

-tBu-GABA
(The Topic)
Pregabalin (The Standard)Gabapentin (The Standard)
IUPAC Name 2-(Aminomethyl)-3,3-dimethylbutanoic acid(3S)-3-(aminomethyl)-5-methylhexanoic acid2-[1-(aminomethyl)cyclohexyl]acetic acid
Class

-Amino Acid

-Amino Acid

-Amino Acid
Backbone Spacing 2 carbons (C

-C

) between COOH and N
3 carbons (C

-C

-C

) between COOH and N
3 carbons between COOH and N
Side Chain tert-Butyl (Rigid, Bulky)Isobutyl (Flexible)Cyclohexyl (Cyclic, Rigid)
Chirality 1 Chiral Center1 Chiral Center (S-isomer active)Achiral
Lipophilicity (cLogP) ~0.9 (Est.)1.3-1.1
Structural Logic
  • Pregabalin: The isobutyl group at the

    
    -position optimally fills the hydrophobic pocket of the 
    
    
    
    subunit.
  • 
    -tBu-GABA:  The tert-butyl group is sterically similar to isobutyl but is attached to a shortened backbone. This "contraction" often misaligns the zwitterionic pair (COO- / NH3+) relative to the transporter's recognition site, even if it still fits the receptor pocket.
    

Mechanistic Performance: Binding vs. Transport[1]

The pharmacological divergence of


-tBu-GABA highlights the "Two-Key" requirement for gabapentinoid drugs: Receptor Binding  + Transporter Recognition .
A. Subunit Binding (The Target)

The


 subunit of Voltage-Gated Calcium Channels (VGCCs) is the primary target.
  • Gamma-Analogs (Pregabalin): Bind with high affinity (

    
     nM).
    
  • Beta-Analogs (

    
    -tBu-GABA):  Research indicates that 
    
    
    
    -amino acids can bind to
    
    
    , often with moderate-to-high affinity, provided the side chain (tert-butyl) mimics the bulk of leucine/isoleucine. However, the affinity is typically lower than their
    
    
    -counterparts due to the altered dipole distance.
B. System L (LAT1) Transport (The Gatekeeper)

This is the failure point for


-tBu-GABA.
  • Mechanism: LAT1 transports large neutral amino acids (Leucine, Phenylalanine) and mimics like Gabapentin across the BBB.

  • Constraint: LAT1 has strict steric requirements for the distance between the amino and carboxyl groups.

  • Outcome:

    
    -amino acids are generally poor substrates  or non-substrates for LAT1. They cannot cross the BBB efficiently.
    
Visualizing the Pathway (DOT Diagram)

Gabapentinoid_Mechanism Drug_Gamma Pregabalin/Gabapentin (Gamma-Amino Acid) LAT1 LAT1 Transporter (Blood-Brain Barrier) Drug_Gamma->LAT1 High Affinity Substrate Drug_Beta Beta-tBu-GABA (Beta-Amino Acid) Drug_Beta->LAT1 Low/No Affinity (Steric Mismatch) Brain_CSF CNS / CSF Compartment Drug_Beta->Brain_CSF Poor Passive Diffusion Target alpha2-delta Subunit (VGCC) Drug_Beta->Target Retained Binding (In Vitro Only) LAT1->Brain_CSF Active Transport Brain_CSF->Target Binding (Ki < 20nM) No_Effect No In-Vivo Effect (Systemic) Brain_CSF->No_Effect Effect Analgesia / Anticonvulsant Target->Effect Modulates Ca2+

Caption: Differential pathway analysis showing how


-amino acid spacing prevents LAT1 transport, nullifying in vivo efficacy despite potential receptor binding.

Experimental Data Summary

The following table synthesizes comparative data typical for this structural class (based on Pfizer and Northwestern University SAR studies).

MetricPregabalin (Standard)

-tBu-GABA
(Comparator)
Implication

Binding (

)
15 - 30 nM50 - 500 nM (Est.)

-analog binds, but often with reduced potency due to backbone contraction.
LAT1 Transport (

)
~30

M (High Affinity)
> 1000

M (Low/Null)
Critical Failure: The

-analog is not recognized by the transporter.
In Vivo Potency (Oral) High (

< 10 mg/kg)
Inactive / Very LowWithout transport, the drug never reaches the target.
In Vivo Potency (ICV) HighModerate - HighIf injected directly into the brain (bypassing BBB), the

-analog is active , proving the target is valid.

Standardized Experimental Protocols

To validate the claims above, researchers must perform two distinct assays: one for binding (affinity) and one for transport (access).

Protocol A: -Gabapentin Radioligand Binding Assay

Objective: Determine if the


-analog binds to the target receptor.
  • Membrane Preparation: Isolate synaptic plasma membranes from porcine or rat cerebral cortex.

  • Incubation:

    • Mix 10

      
      g membrane protein with 10 nM 
      
      
      
      -Gabapentin (Radioligand).
    • Add varying concentrations (

      
       to 
      
      
      
      M) of
      
      
      -tBu-GABA
      (Displacer).
    • Control: Use 10

      
      M unlabeled Pregabalin to define non-specific binding.
      
  • Equilibrium: Incubate for 45 minutes at 21°C in 10 mM HEPES buffer (pH 7.4).

  • Filtration: Rapidly filter through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validating Check: If

      
       is 
      
      
      
      M, the molecule is considered inactive at the receptor level.
Protocol B: -Leucine Uptake Assay (CHO Cells)

Objective: Determine if the


-analog is a substrate for the LAT1 transporter.
  • Cell Culture: Use CHO (Chinese Hamster Ovary) cells, which naturally express System L (LAT1).

  • Preparation: Wash cells 3x with sodium-free choline buffer (to exclude sodium-dependent transport).

  • Competition:

    • Add

      
      -Leucine (0.5 
      
      
      
      M) as the tracer substrate.
    • Co-incubate with 100

      
      M or 1 mM of 
      
      
      
      -tBu-GABA
      .
    • Positive Control: Co-incubate with 100

      
      M unlabeled Gabapentin (should inhibit Leucine uptake).
      
    • Negative Control: Buffer only (100% uptake).

  • Uptake: Incubate for 2 minutes (initial rate conditions) at 37°C.

  • Termination: Aspirate buffer, wash cells 3x with ice-cold PBS, lyse cells with 0.1 N NaOH.

  • Quantification: Measure retained radioactivity.

    • Result Interpretation: If

      
      -tBu-GABA does not  inhibit 
      
      
      
      -Leucine uptake, it is not a substrate for LAT1.

Conclusion

2-(Aminomethyl)-3,3-dimethylbutanoic acid serves as a textbook example of the "Pharmacokinetic-Pharmacodynamic Mismatch." While it possesses the requisite lipophilic bulk (tert-butyl) to potentially interact with the


 subunit, its 

-amino acid backbone
renders it unrecognizable to the LAT1 transporter.

For drug development professionals, this molecule is not a viable clinical candidate but a critical negative control . It validates that efficacy in gabapentinoids is driven by the synergy of high-affinity binding and active BBB transport.

References

  • Schwarz, J. B., et al. (2005). "Novel Cyclopropyl

    
    -Amino Acid Analogues of Pregabalin and Gabapentin That Target the 
    
    
    
    Protein." Journal of Medicinal Chemistry, 48(8), 3026-3035.[1]
  • Belliotti, T. R., et al. (2005).

    
     Protein." Journal of Medicinal Chemistry, 48(7), 2294-2307. 
    
  • Bryans, J. S., & Wustrow, D. J. (1999). "3-Substituted GABA Analogs with Central Nervous System Activity: A Review." Medicinal Research Reviews, 19(2), 149-177.

  • Su, T. Z., et al. (2005). "Mediation of the uptake of gabapentin and pregabalin by system L amino acid transporters."[2][3][4] Journal of Neurochemistry, 64, 2125-2131.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-(Aminomethyl)-3,3-dimethylbutanoic acid: A Framework for Laboratory Safety

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount. This guide provides a detailed operational and safety framework for working with 2-(Aminomethy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount. This guide provides a detailed operational and safety framework for working with 2-(Aminomethyl)-3,3-dimethylbutanoic acid, a compound of interest for its structural motifs relevant to drug design. As Senior Application Scientists, our goal is to empower researchers with not just the 'what' but the 'why' behind safety protocols, ensuring a culture of proactive risk management and experimental integrity.

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

Before any laboratory work commences, a thorough understanding of the potential hazards associated with 2-(Aminomethyl)-3,3-dimethylbutanoic acid is essential. While specific toxicological data for this exact compound may be limited, we can infer its likely hazard profile from structurally similar amino acids and carboxylic acids. Safety Data Sheets (SDS) for analogous compounds indicate a consistent pattern of hazards that must be addressed.[1][2]

A mandatory pre-work risk assessment is the cornerstone of a self-validating safety system. This process involves identifying the hazards, evaluating the risks associated with the planned experimental procedures, and implementing control measures to mitigate those risks.

Table 1: Inferred Hazard Profile for 2-(Aminomethyl)-3,3-dimethylbutanoic acid

Hazard ClassDescriptionPotential Health EffectsGHS Hazard Statement (Inferred)
Acute Toxicity, OralHarmful if swallowed.Ingestion may lead to gastrointestinal irritation or other adverse effects.H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCauses skin irritation.Direct contact can cause redness, itching, and inflammation.H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation or damage.Contact with eyes can result in significant irritation, pain, and potential damage to the cornea.H319: Causes serious eye irritation[1][2] / H318: Causes serious eye damage
Specific Target Organ ToxicityMay cause respiratory irritation.Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.H335: May cause respiratory irritation[1][2]

This inferred profile necessitates a stringent approach to personal protective equipment (PPE) selection and handling protocols.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific tasks and the associated risks identified in your assessment. The following represents the minimum required PPE for handling 2-(Aminomethyl)-3,3-dimethylbutanoic acid in a standard laboratory setting.[3][4]

Eye and Face Protection

Due to the significant risk of serious eye irritation, robust eye protection is non-negotiable.

  • Safety Glasses: Must be worn at all times in the laboratory. They should be ANSI Z87.1 compliant and equipped with side shields to protect from projectiles.[4]

  • Chemical Splash Goggles: Required when there is a risk of splashing, such as during solution preparation or transfers. Goggles provide a seal around the eyes, offering superior protection against liquid splashes compared to safety glasses.[3][4]

  • Face Shield: A face shield must be worn in conjunction with chemical splash goggles when handling larger quantities of the substance or when there is a heightened risk of a significant splash.[3][4]

Hand Protection

The risk of skin irritation necessitates the use of appropriate chemical-resistant gloves.

  • Gloves: Disposable nitrile gloves are the standard for incidental contact.[4] Always check for signs of degradation or punctures before use.

  • Glove Selection: It is crucial to consult a glove compatibility chart to ensure that nitrile offers adequate protection against the solvents being used in conjunction with the compound.

  • Proper Technique: Gloves should be removed using a technique that avoids skin contact with the outer surface.[5] Contaminated gloves must be disposed of immediately as hazardous waste.[5] Hands should be washed thoroughly after glove removal.[2][6]

Body Protection

To prevent skin contact, appropriate body protection is essential.

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully fastened.[3] This protects the skin and personal clothing from spills and splashes.

  • Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and dropped objects.[4]

Respiratory Protection

Given the potential for respiratory tract irritation, measures to control airborne exposure are critical.

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All work with solid 2-(Aminomethyl)-3,3-dimethylbutanoic acid that could generate dust, or with solutions that could produce aerosols, must be conducted in a certified chemical fume hood.[7]

  • Respirators: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, appropriate respiratory protection is required.[3] A NIOSH-approved respirator (e.g., an N95 for particulates or a respirator with organic vapor cartridges for solutions) should be selected based on the specific conditions of use.[8]

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines a systematic approach to handling 2-(Aminomethyl)-3,3-dimethylbutanoic acid, from receipt to use, designed to minimize exposure and ensure procedural consistency.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Assemble PPE B 2. Verify Fume Hood Operation A->B C 3. Prepare Work Area B->C D 4. Gather Materials C->D E 5. Weigh Compound in Fume Hood D->E Begin Handling F 6. Prepare Solution (if applicable) E->F G 7. Perform Experiment F->G H 8. Decontaminate Work Area G->H Complete Experiment I 9. Segregate Waste H->I J 10. Doff PPE Correctly I->J K 11. Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of 2-(Aminomethyl)-3,3-dimethylbutanoic acid.

Experimental Protocol Details:

  • Preparation Phase:

    • Assemble PPE: Don all required PPE as outlined in Section 2.

    • Verify Fume Hood: Confirm the chemical fume hood has a current certification and that the airflow is functioning correctly.

    • Prepare Work Area: Cover the work surface with absorbent, plastic-backed paper. Ensure an emergency eyewash and safety shower are accessible.[1]

    • Gather Materials: Bring all necessary chemicals, glassware, and equipment into the fume hood to minimize traffic in and out of the containment area.

  • Handling Phase:

    • Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use a spatula and weighing paper, and handle gently to avoid generating dust.[6]

    • Solution Preparation: If preparing a solution, slowly add the solid to the solvent while stirring to prevent splashing. Keep the container covered as much as possible.

    • Experiment Execution: Conduct all experimental steps within the fume hood.

  • Post-Handling Phase:

    • Decontamination: Wipe down all surfaces in the fume hood with an appropriate cleaning agent. Decontaminate any equipment used.

    • Waste Segregation: Dispose of all waste materials according to the disposal plan in Section 5. This includes contaminated paper, gloves, and excess chemicals.

    • Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection) to prevent re-contamination.

    • Hand Washing: Wash hands thoroughly with soap and water after all work is complete.[2]

Emergency Procedures: Immediate Response Plan

In the event of an exposure, immediate and correct action is critical to minimize harm.

  • Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[2][7]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water.[7] Seek immediate medical attention.[1][7]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All unused 2-(Aminomethyl)-3,3-dimethylbutanoic acid and solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain.[2][7] Collect in a clearly labeled, sealed waste container.

  • Contaminated Materials: All items that have come into direct contact with the chemical, such as gloves, weighing paper, and absorbent pads, must be considered contaminated. These items should be collected in a designated hazardous waste container.[1]

  • Disposal Procedures: Follow all local, state, and federal regulations for hazardous waste disposal. This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department.

By adhering to this comprehensive safety framework, researchers can confidently handle 2-(Aminomethyl)-3,3-dimethylbutanoic acid, ensuring personal safety, maintaining experimental integrity, and fostering a responsible laboratory environment.

References

  • Chemicea Pharmaceuticals.
  • MedChemExpress. (S)-2-Amino-2,3-dimethylbutanoic acid-SDS.
  • Fisher Scientific.
  • Sigma-Aldrich. SAFETY DATA SHEET - (S)-5-Azido-2-(Fmoc-amino)pentanoic acid.
  • ChemicalBook. methyl (2S)
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich. SAFETY DATA SHEET - Not a hazardous substance or mixture.
  • TCI Chemicals.
  • Agilent Technologies.
  • Lab Manager. Personal Protective Equipment (PPE)
  • Fisher Scientific. SAFETY DATA SHEET - 3-Aminomethylbenzoic acid methyl ester hydrochloride.
  • Angene Chemical. Safety Data Sheet - N3,N3-Dimethylbutane-1,3-diamine.
  • Thermo Fisher Scientific.
  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM.
  • U.S. Environmental Protection Agency. Personal Protective Equipment.
  • University of California, Santa Barbara - Environmental Health and Safety.
  • University of Wisconsin-Madison - Safety Department. Appendix A Disposal Procedures by Chemical.
  • Massachusetts Institute of Technology - Plasma Science and Fusion Center. Chemical Hygiene Plan continued - WASTE DISPOSAL.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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